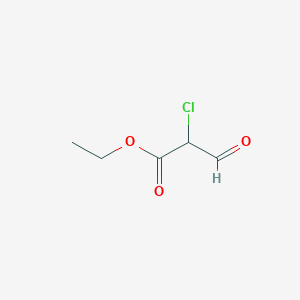

Ethyl 2-chloro-3-oxopropanoate

Vue d'ensemble

Description

Ethyl 2-chloro-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO3. It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane . This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.

Méthodes De Préparation

Ethyl 2-chloro-3-oxopropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) to produce this compound . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Ethyl 2-chloro-3-oxopropanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be readily substituted by various nucleophiles such as amines, thiols, and selenols. This reaction is often carried out under mild conditions with the use of a base like triethylamine.

Knoevenagel Condensation: This compound reacts with aromatic aldehydes under Knoevenagel condensation conditions to produce ethyl 2-chloroacetyl-3-arylpropenoates. The reaction is typically catalyzed by morpholine/acetic acid in ionic liquids.

Cascade Michael/Alkylation Reaction: This compound reacts with 2-arylidene-1,3-indandiones through a cascade Michael/alkylation reaction to afford activated spirocyclopentanes.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

Ethyl 2-chloro-3-oxopropanoate is primarily used as an intermediate in organic synthesis. It facilitates the formation of cyclopropane ester derivatives through reactions with various nucleophiles, demonstrating its utility as a building block in synthetic chemistry. The ability to yield high amounts of desired products makes it a valuable compound in this domain.

Synthesis Methods:

Several methods exist for synthesizing this compound, including:

- Reaction with Phosphorus Pentachloride: Ethyl acetoacetate reacts with phosphorus pentachloride to produce this compound.

- Use of Ethyl Chloroacetate and Ethyl Formate: This method employs sodium ethoxide in an inert atmosphere, showcasing the compound's versatility in synthetic routes .

Herbicide Development

Herbicidal Properties:

Research has indicated that derivatives of this compound exhibit selective post-emergent herbicidal activity. These derivatives may inhibit specific enzymes crucial for plant growth, thereby affecting metabolic pathways in plants. For instance, certain structural modifications enhance their effectiveness as herbicides.

Case Study:

A study demonstrated that specific derivatives synthesized from this compound showed promising results in controlling weed species without harming desirable crops. The selectivity of these compounds is attributed to their ability to target specific metabolic processes within the plants.

Peptide Synthesis

Modified Yamaguchi Reagent:

this compound has been utilized to create a modified Yamaguchi reagent for peptide synthesis. This method is notable for avoiding racemization and allows for the recycling of reagents, making it an efficient approach for synthesizing oligopeptides both in solution and on solid support .

Advantages in Peptide Synthesis:

The use of this compound in peptide synthesis offers several advantages:

- Reduced Racemization: The modified reagent minimizes the chances of racemization, which is critical for maintaining the biological activity of peptides.

- Recyclability: The ability to recycle the reagent reduces waste and enhances sustainability in chemical processes .

Mécanisme D'action

The mechanism of action of ethyl 2-chloro-3-oxopropanoate and its derivatives can vary depending on the specific compound and its intended application. For instance, in herbicide development, the compound may act by inhibiting specific enzymes or pathways essential for plant growth. The exact molecular targets and pathways involved can differ based on the structure of the derivative and its mode of action.

Comparaison Avec Des Composés Similaires

Ethyl 2-chloro-3-oxopropanoate can be compared with similar compounds such as ethyl 3-chloro-2-oxopropanoate and ethyl 3-chloro-3-oxopropanoate . These compounds share similar structural features but differ in the position of the chlorine and oxo groups. The unique reactivity of this compound, particularly in nucleophilic substitution and condensation reactions, makes it a valuable intermediate in organic synthesis.

Activité Biologique

Ethyl 2-chloro-3-oxopropanoate (CAS No. 33142-21-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound has the molecular formula and a molecular weight of 150.56 g/mol. Its structure includes a chloro substituent and a keto group, which are significant for its biological activities. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇ClO₃ |

| Molecular Weight | 150.56 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 0.73 |

| Toxicity Classification | Harmful/Irritant |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers highlighted its effectiveness against Gram-positive bacteria, specifically Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, such as acetylcholinesterase. This inhibition could have implications for treating conditions like Alzheimer's disease, where enzyme regulation is crucial .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial pathogens. The results demonstrated that at a concentration of 100 µg/mL, the compound achieved over 90% inhibition of bacterial growth in vitro. The study concluded that further exploration into the compound's mechanism of action is warranted .

Enzyme Activity Assay

A separate investigation focused on the compound's effect on acetylcholinesterase activity. Using spectrophotometric methods, researchers found that this compound inhibited enzyme activity by approximately 65% at a concentration of 50 µM. This finding suggests potential therapeutic applications in neurodegenerative diseases .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified as harmful and can cause skin and eye irritation upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .

Propriétés

IUPAC Name |

ethyl 2-chloro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXKSCKBUSAOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954766 | |

| Record name | Ethyl 2-chloro-3-oxopropanoatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33142-21-1 | |

| Record name | Ethyl 2-chloro-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33142-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (chloroformyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033142211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-chloro-3-oxopropanoatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.